3-Aminobenzylamine dihydrochloride 3-Aminobenzylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 60517-99-9
VCID: VC7893353
InChI: InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H
SMILES: C1=CC(=CC(=C1)N)CN.Cl.Cl
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol

3-Aminobenzylamine dihydrochloride

CAS No.: 60517-99-9

Cat. No.: VC7893353

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

3-Aminobenzylamine dihydrochloride - 60517-99-9

Specification

CAS No. 60517-99-9
Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
IUPAC Name 3-(aminomethyl)aniline;dihydrochloride
Standard InChI InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H
Standard InChI Key VYUNCHWZPFLDAP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)CN.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)N)CN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-Aminobenzylamine dihydrochloride (C₇H₁₂Cl₂N₂) is the hydrochloride salt of 3-aminobenzylamine, a bifunctional aromatic amine. The base compound, 3-aminobenzylamine, has the IUPAC name 3-(aminomethyl)aniline and a molecular weight of 122.17 g/mol . The dihydrochloride form increases the molecular weight to 195.10 g/mol, with two chloride ions neutralizing the amine groups.

Molecular Structure

The compound features a benzene ring substituted with an aminomethyl group at the meta position. Protonation of both amine groups (primary and secondary) by hydrochloric acid results in a positively charged ammonium center, enhancing its solubility in polar solvents like water and methanol .

Structural Formula:
C7H10N22HCl\text{C}_7\text{H}_{10}\text{N}_2 \cdot 2\text{HCl}

Synthesis and Production Methods

Synthesis of 3-Aminobenzylamine

The base compound is typically synthesized via the reduction of 3-nitrobenzaldehyde oxime. A common method involves:

  • Reagents: Borohydride exchange resin, nickel(II) acetate

  • Solvent: Methanol

  • Conditions: 25°C for 10 hours

  • Yield: 82%

This reaction proceeds through catalytic hydrogenation, where the nitro group is reduced to an amine.

Conversion to Dihydrochloride Salt

The dihydrochloride form is obtained by treating 3-aminobenzylamine with hydrochloric acid. A patent-derived method for analogous compounds (e.g., (R)-3-aminopiperidine dihydrochloride) suggests the following steps :

  • Acid Addition: Introduce concentrated HCl to a solution of 3-aminobenzylamine in methanol at 0–15°C.

  • Crystallization: Cool the mixture to precipitate the dihydrochloride salt.

  • Filtration: Isolate the product via vacuum filtration.

Optimized Conditions:

  • HCl Equivalents: 2.0–2.5

  • Temperature: 5–10°C during acid addition

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue (Base Form)Value (Dihydrochloride)
Melting PointNot reported>200°C (decomposes)
Boiling Point267.6°C Not applicable
Density1.093 g/cm³ ~1.3 g/cm³ (estimated)
Solubility in WaterLowHigh (>100 mg/mL)

The dihydrochloride salt exhibits higher thermal stability and solubility compared to the base compound due to ionic interactions .

Spectroscopic Data

  • IR Spectroscopy: N–H stretching vibrations at 3300–3500 cm⁻¹; aromatic C–H bends at 750–900 cm⁻¹.

  • NMR (¹H): δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (CH₂NH₂), δ 2.5 ppm (NH₃⁺) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The dihydrochloride salt is a precursor to tert-butyl carbamate derivatives, which are used in protease inhibitor synthesis. For example:
3-Aminobenzylamine dihydrochloride+di-tert-butyl dicarbonate(3-aminobenzyl)carbamic acid tert-butyl ester\text{3-Aminobenzylamine dihydrochloride} + \text{di-tert-butyl dicarbonate} \rightarrow \text{(3-aminobenzyl)carbamic acid tert-butyl ester}
Yield: ~100% under optimized conditions .

Coordination Chemistry

The compound’s amine groups act as ligands in transition metal complexes. For instance, palladium catalysts derived from 3-aminobenzylamine are employed in cross-coupling reactions .

SupplierLocationCAS NumberPrice Range
Honour Enterprise Co. Ltd.China34592-47-7$50–100/kg
XIAMEN EQUATION CHEMICALChina30925-07-6$0.1/kg (EXW)
GIHI CHEMICALSIndia34592-47-7$80–120/kg

Data sourced from supplier catalogs indicates competitive pricing in Asian markets, with bulk orders (>100 kg) attracting discounts .

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